molecular formula C70H94Cl2N6O20S2 B13403454 DM1 Dimer

DM1 Dimer

Cat. No.: B13403454
M. Wt: 1474.6 g/mol
InChI Key: RIQRXIUWYVMFRR-HBEOAMHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DM1 Dimer, also known as mertansine, is a thiol-containing maytansinoid. It is a derivative of maytansine, a potent microtubule inhibitor. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of this compound, allowing for targeted delivery of the drug to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DM1 Dimer involves several steps. One common method includes the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM1). This compound is then subjected to an oxidation reaction in the presence of an amide solvent or a mixed solvent of amide and water to form the this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale oxidation reactions. The process is optimized for high yield and low cost. The use of specific solvents and reaction conditions ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: DM1 Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its incorporation into antibody-drug conjugates.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in the synthesis of antibody-drug conjugates .

Scientific Research Applications

DM1 Dimer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with different properties .

Biology: In biological research, this compound is used to study the mechanisms of microtubule inhibition and cell division. It serves as a tool to investigate the effects of microtubule inhibitors on cellular processes .

Medicine: In medicine, this compound is a key component of antibody-drug conjugates used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic this compound directly to the tumor, thereby minimizing damage to healthy cells .

Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its incorporation into antibody-drug conjugates has revolutionized cancer treatment by providing a more effective and less toxic alternative to traditional chemotherapy .

Mechanism of Action

DM1 Dimer exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis .

Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, this compound disrupts the microtubule network, which is essential for cell division. This disruption activates apoptotic pathways, leading to programmed cell death .

Comparison with Similar Compounds

    Vinblastine: Like DM1 Dimer, vinblastine inhibits microtubule assembly. it binds to a different site on tubulin and has a different chemical structure.

    Paclitaxel: Paclitaxel stabilizes microtubules, preventing their depolymerization.

Uniqueness: this compound’s uniqueness lies in its incorporation into antibody-drug conjugates. This targeted delivery system allows for the selective destruction of cancer cells, reducing the side effects associated with traditional chemotherapy .

Biological Activity

DM1 dimer, a derivative of the maytansinoid class, is primarily known for its application in antibody-drug conjugates (ADCs) due to its potent cytotoxic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

Overview of this compound

DM1 is a microtubule-disrupting agent derived from maytansine, a natural product that exhibits significant antitumor activity. The dimerization of DM1 enhances its stability and potency, making it suitable for use in ADCs like ado-trastuzumab emtansine (T-DM1), which targets HER2-positive cancers.

DM1 functions by binding to tubulin, inhibiting microtubule polymerization, and disrupting mitotic spindle formation. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The effectiveness of DM1 is influenced by several factors:

  • Payload Release : The cytotoxic effect is contingent upon the amount of DM1 released intracellularly after ADC internalization. Studies indicate that a higher concentration of released DM1 correlates with increased cytotoxicity .
  • Bystander Effect : DM1 also exhibits a bystander killing effect, where adjacent antigen-negative tumor cells are killed indirectly through the release of DM1 from targeted cells .

Case Studies

  • Ado-Trastuzumab Emtansine (T-DM1) :
    • Study Findings : T-DM1 has shown significant efficacy in treating HER2-positive breast cancer. Clinical trials demonstrated improved progression-free survival compared to standard therapies .
    • Mechanism : Upon binding to HER2, T-DM1 is internalized and releases DM1 within lysosomes, leading to targeted cytotoxicity against HER2-expressing tumors .
  • Comparative Analysis :
    • A study comparing various ADCs highlighted that the potency of DM1-based ADCs was significantly higher than those using other cytotoxic agents like MMAE (monomethyl auristatin E) due to its superior microtubule-disrupting capabilities .

Research Findings

Research has focused on optimizing the delivery and efficacy of DM1 through various strategies:

  • Linker Technology : The choice of linker between the antibody and DM1 plays a crucial role in the stability and release profile of the drug. Non-reducible linkers have been explored to enhance therapeutic index while minimizing systemic toxicity .
  • Pharmacokinetics : Studies have shown that the pharmacokinetic profile of T-DM1 allows for prolonged circulation time and enhanced tumor accumulation compared to free DM1 .

Data Tables

StudyADC TypeEfficacyKey Findings
2016 Clinical TrialT-DM1HighImproved progression-free survival in HER2+ breast cancer
Comparative StudyVarious ADCsVariesDM1 showed superior cytotoxicity compared to MMAE
Pharmacokinetic AnalysisT-DM1FavorableExtended circulation time and tumor targeting

Properties

Molecular Formula

C70H94Cl2N6O20S2

Molecular Weight

1474.6 g/mol

IUPAC Name

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1

InChI Key

RIQRXIUWYVMFRR-HBEOAMHWSA-N

Isomeric SMILES

C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.